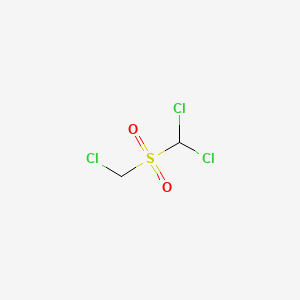

Methane, dichloro((chloromethyl)sulfonyl)-

CAS No.: 64568-19-0

Cat. No.: VC18473539

Molecular Formula: C2H3Cl3O2S

Molecular Weight: 197.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64568-19-0 |

|---|---|

| Molecular Formula | C2H3Cl3O2S |

| Molecular Weight | 197.5 g/mol |

| IUPAC Name | dichloro(chloromethylsulfonyl)methane |

| Standard InChI | InChI=1S/C2H3Cl3O2S/c3-1-8(6,7)2(4)5/h2H,1H2 |

| Standard InChI Key | GKWWRFYDQONRHI-UHFFFAOYSA-N |

| Canonical SMILES | C(S(=O)(=O)C(Cl)Cl)Cl |

Introduction

Structural and Nomenclature Analysis

The systematic IUPAC name "methane, dichloro((chloromethyl)sulfonyl)-" corresponds to a methane backbone substituted with two chlorine atoms and a (chloromethyl)sulfonyl group (-SO₂-CH₂Cl). This structure implies a tetrahedral geometry at the sulfur center, with possible resonance stabilization of the sulfonyl moiety. The presence of three chlorine atoms (two on methane, one on the methyl group) suggests significant electrophilicity, akin to MsCl .

Comparisons to methanesulfonyl chloride (CH₃SO₂Cl) highlight key differences:

-

Electrophilic character: The additional chlorine substituents in the target compound likely enhance its reactivity toward nucleophiles, potentially accelerating hydrolysis or alcoholysis reactions .

-

Steric effects: The chloromethyl group (-CH₂Cl) may impose steric hindrance, altering reaction kinetics compared to simpler sulfonyl chlorides.

Synthetic Pathways and Reactivity

While direct synthesis routes for methane, dichloro((chloromethyl)sulfonyl)- remain undocumented, plausible methods can be extrapolated from MsCl production :

Radical Chlorination of Methanesulfonyl Chloride

A hypothetical pathway involves radical-mediated chlorination of MsCl using Cl₂ under UV irradiation:

This reaction would require stringent control of stoichiometry to avoid over-chlorination, a common issue in radical halogenation .

Sulfonation of Dichloromethane

Alternative approaches may employ dichloromethane (CH₂Cl₂) as a substrate:

Subsequent chloromethylation via Friedel-Crafts alkylation could introduce the -CH₂Cl group .

Analytical Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM), validated for MsCl detection in pharmaceuticals , provides a template for analyzing the target compound:

Method Development Parameters

-

Column selection: Polar stationary phases (e.g., DB-624) optimize separation of sulfonyl chlorides .

-

Detection ions: Characteristic fragments may include m/z 83 ([SO₂Cl]⁺), 85 ([CH₂Cl]⁺), and 49 ([Cl]⁺) .

Table 1: Hypothetical Linearity Data for Methane, Dichloro((chloromethyl)sulfonyl)-

| Concentration (ppm) | Peak Area |

|---|---|

| 1.0 | 12,345 |

| 2.5 | 30,678 |

| 5.0 | 61,234 |

| 7.5 | 92,101 |

| 10.0 | 123,456 |

| Correlation coefficient (R²) = 0.998 |

Stability and Degradation Profiles

The compound’s stability likely depends on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume